molecular formula C14H10ClN3O B2504442 N-(1H-benzimidazol-2-yl)-4-chlorobenzamide CAS No. 55842-42-7

N-(1H-benzimidazol-2-yl)-4-chlorobenzamide

Cat. No.: B2504442
CAS No.: 55842-42-7
M. Wt: 271.7
InChI Key: CERLGXAGGNYXLC-UHFFFAOYSA-N
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Description

Benzimidazole derivatives are a class of compounds that contain a benzimidazole nucleus . They are known for their wide range of biological activities and are used in the development of various drugs .


Synthesis Analysis

While specific synthesis methods for “N-(1H-benzimidazol-2-yl)-4-chlorobenzamide” were not found, benzimidazole derivatives are generally synthesized through reactions involving benzimidazole and various other compounds .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be determined using techniques such as 1H and 13C NMR and X-ray diffraction .


Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, depending on the functional groups present in the molecule .

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely depending on their structure and the target they interact with. Some benzimidazole derivatives have been found to have significant hypoglycemic effects and are being studied as potential treatments for type-2 diabetes .

Safety and Hazards

The safety and hazards associated with benzimidazole derivatives can vary depending on their specific structure. Some benzimidazole compounds may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

Research into benzimidazole derivatives is ongoing, with a focus on developing compounds with improved safety and effectiveness. Some research is focused on developing benzimidazole derivatives as potential treatments for type-2 diabetes . Other research is investigating the use of benzimidazole derivatives as potential antimicrobial agents .

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O/c15-10-7-5-9(6-8-10)13(19)18-14-16-11-3-1-2-4-12(11)17-14/h1-8H,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERLGXAGGNYXLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101324020
Record name N-(1H-benzimidazol-2-yl)-4-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101324020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49673912
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

55842-42-7
Record name N-(1H-benzimidazol-2-yl)-4-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101324020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1H-BENZIMIDAZOL-2-YL)-4-CHLOROBENZAMIDE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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